![molecular formula C7H7F2N B1432613 3,4-Difluoro-5-methylaniline CAS No. 1505944-46-6](/img/structure/B1432613.png)
3,4-Difluoro-5-methylaniline
Overview
Description
3,4-Difluoro-5-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-methylaniline consists of a benzene ring with two fluorine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
3,4-Difluoro-5-methylaniline is a solid under normal conditions . It has a molecular weight of 143.14 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Pharmacology
In pharmacology, 3,4-Difluoro-5-methylaniline is utilized as a building block for the synthesis of more complex compounds. Its fluorinated structure makes it a valuable precursor in the development of pharmaceuticals where the introduction of fluorine atoms can enhance biological activity, stability, and membrane permeability .
Material Science
This compound finds applications in material science due to its potential in modifying the properties of materials. For instance, its incorporation into polymers could result in materials with altered electrical properties or increased resistance to degradation .
Chemical Synthesis
3,4-Difluoro-5-methylaniline serves as an intermediate in organic synthesis. It can be used to introduce difluoromethyl groups into molecules, which is a common modification in the development of agrochemicals and pharmaceuticals to improve their metabolic stability .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 3,4-Difluoro-5-methylaniline can be used to synthesize agrochemicals. These include herbicides, fungicides, and insecticides, where the addition of fluorine atoms can enhance the efficacy and selectivity of these agents .
Environmental Science
In environmental science, research involving 3,4-Difluoro-5-methylaniline may focus on its impact on ecosystems if used in agricultural products. Studies could assess its biodegradability, soil mobility, and potential to bioaccumulate, ensuring safe levels are maintained in the environment .
Industrial Applications
Industrially, this compound could be employed in the manufacture of dyes, resins, and other fluorinated materials where its properties contribute to the final product’s performance in terms of stability and reactivity .
Biochemistry
In biochemistry, 3,4-Difluoro-5-methylaniline might be used in the study of enzyme-substrate interactions, especially those involving aromatic compounds. Its structure allows for investigations into the influence of fluorine atoms on biochemical pathways .
Nanotechnology
The potential use of 3,4-Difluoro-5-methylaniline in nanotechnology could be in the design of novel nanomaterials. Its fluorinated aromatic structure could be key in creating nanoparticles with specific interactions with other molecules or enhanced stability .
Safety and Hazards
3,4-Difluoro-5-methylaniline is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3,4-difluoro-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXXORXVFRVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-methylaniline | |
CAS RN |
1505944-46-6 | |
Record name | 3,4-Difluoro-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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